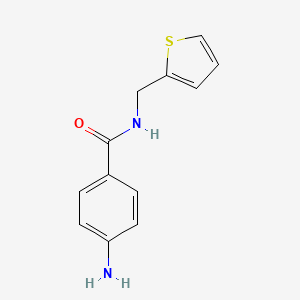

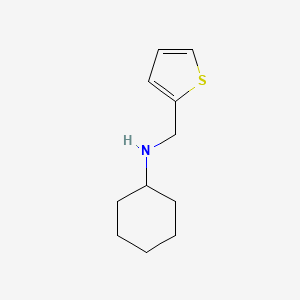

4-amino-N-(thiophen-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-amino-N-(thiophen-2-ylmethyl)benzamide” is a compound with the molecular formula C12H12N2OS . It has a molecular weight of 232.30 g/mol .

Molecular Structure Analysis

The InChI code for “4-amino-N-(thiophen-2-ylmethyl)benzamide” is 1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) . The compound has a topological polar surface area of 83.4 Ų and contains 16 heavy atoms .Physical And Chemical Properties Analysis

“4-amino-N-(thiophen-2-ylmethyl)benzamide” has a molecular weight of 232.30 g/mol, an XLogP3-AA of 1.7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 .科学的研究の応用

Medicine: Targeted Drug Delivery

4-amino-N-(thiophen-2-ylmethyl)benzamide: has potential applications in the development of targeted drug delivery systems. Its molecular structure allows for the attachment of specific ligands that can direct the compound to desired cellular targets, enhancing the efficacy of therapeutic agents while minimizing side effects .

Biotechnology: Proteomics Research

In the field of proteomics, this compound is used for the identification and quantification of proteins. Its ability to react with certain protein residues makes it a valuable tool for labeling and detecting proteins in complex biological samples .

Materials Science: Organic Semiconductor Synthesis

The thiophene moiety within 4-amino-N-(thiophen-2-ylmethyl)benzamide is of particular interest in the synthesis of organic semiconductors. These materials are crucial for the development of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Environmental Science: Pollutant Detection

Researchers are exploring the use of 4-amino-N-(thiophen-2-ylmethyl)benzamide in environmental monitoring. Its chemical properties may allow it to bind with specific pollutants, facilitating their detection and quantification in environmental samples .

Analytical Chemistry: Chromatographic Analysis

This compound can serve as a reference material in chromatographic analysis due to its well-defined retention characteristics. It helps in calibrating systems and ensuring the accuracy of analytical methods .

Pharmacology: Enzyme Inhibition Studies

In pharmacological research, 4-amino-N-(thiophen-2-ylmethyl)benzamide is investigated for its inhibitory effects on certain enzymes. This can lead to the development of new drugs for diseases where enzyme regulation plays a significant role .

Industrial Applications: Catalyst Development

The compound’s structure is conducive to catalyzing certain chemical reactions, making it a candidate for industrial catalyst development. This can improve the efficiency and selectivity of chemical processes in manufacturing .

Computational Chemistry: Molecular Modeling

Finally, 4-amino-N-(thiophen-2-ylmethyl)benzamide is used in computational chemistry for molecular modeling studies. Its structure allows researchers to study molecular interactions and predict the behavior of similar compounds in various chemical environments .

特性

IUPAC Name |

4-amino-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRESFVGIWUNALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360622 |

Source

|

| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(thiophen-2-ylmethyl)benzamide | |

CAS RN |

436095-49-7 |

Source

|

| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)